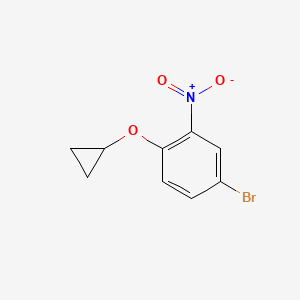

4-Bromo-1-cyclopropoxy-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

4-bromo-1-cyclopropyloxy-2-nitrobenzene |

InChI |

InChI=1S/C9H8BrNO3/c10-6-1-4-9(14-7-2-3-7)8(5-6)11(12)13/h1,4-5,7H,2-3H2 |

InChI Key |

WJTLOHMTARYHFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1 Cyclopropoxy 2 Nitrobenzene and Analogous Systems

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For a trisubstituted benzene (B151609) like 4-Bromo-1-cyclopropoxy-2-nitrobenzene, the primary disconnections involve the carbon-oxygen bond of the ether, the carbon-bromine bond, and the carbon-nitrogen bond of the nitro group. The order of these disconnections, and thus the forward-direction synthetic steps, is dictated by the directing effects of the substituents. youtube.com

The three key substituents are:

Nitro group (-NO₂): Strongly deactivating, meta-director. msu.educhemistrysteps.com

Bromo group (-Br): Deactivating, ortho,para-director.

Cyclopropoxy group (-O-c-Pr): Activating, ortho,para-director.

A primary retrosynthetic disconnection is the C-O bond of the cyclopropoxy ether. This bond can be formed through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves a nucleophile, in this case, the cyclopropoxide anion, displacing a leaving group (typically a halide) on the aromatic ring. wikipedia.org For an SNAr reaction to be effective, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

This leads to a key precursor such as a dihalogenated nitrobenzene (B124822), where one halogen acts as the leaving group for the SNAr reaction while the other remains in the final product. A plausible precursor is 4-bromo-1-fluoro-2-nitrobenzene (B1272216), where the highly activated fluorine atom is preferentially displaced by sodium cyclopropoxide.

The introduction of the bromo and nitro groups is typically achieved via electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq The sequence of these reactions is critical to achieve the desired 1,2,4-substitution pattern.

Strategy 1: Nitration followed by Bromination. Starting with a cyclopropoxybenzene, nitration would yield a mixture of ortho- and para-nitrocyclopropoxybenzene due to the ortho,para-directing nature of the ether group. Subsequent bromination of the ortho-nitro isomer would be directed by the activating cyclopropoxy group to the para position, yielding the target molecule.

Strategy 2: Bromination followed by Nitration. Starting with bromobenzene (B47551), nitration yields a mixture of 2-bromonitrobenzene and 4-bromonitrobenzene. nih.gov Isolating the 4-bromo-1-nitrobenzene isomer provides a precursor for a subsequent step. However, introducing the cyclopropoxy group onto this intermediate would be challenging via EAS and would require an SNAr approach, which is not feasible as there is no suitable leaving group activated by the nitro group.

Strategy 3: Building upon a pre-functionalized ring. A more controlled approach begins with a precursor like 4-bromophenol. Etherification to form 4-bromo-1-cyclopropoxybenzene, followed by nitration, would be a viable route. The strongly activating cyclopropoxy group would direct the incoming nitro group to the ortho position (position 2), leading directly to this compound.

Functional Group Interconversions and Aromatic Substitutions

The practical implementation of the retrosynthetic strategies relies on established reactions for altering and introducing functional groups on the aromatic ring.

The direct bromination of nitrobenzene itself is challenging because the nitro group strongly deactivates the ring towards electrophilic attack. msu.edu The reaction requires harsh conditions, such as high temperatures and strong catalysts, and produces the meta-substituted product, 1-bromo-3-nitrobenzene, which is not on the desired synthetic pathway. msu.edusciencemadness.org

However, if the precursor already contains an activating group in addition to the nitro group, direct bromination can be highly effective. For instance, in a hypothetical precursor like 1-cyclopropoxy-2-nitrobenzene, the activating cyclopropoxy group would dominate the directing effects. It would direct the incoming electrophile (Br+) to the positions ortho and para to itself. The position para to the cyclopropoxy group (position 4) is vacant and would be the major site of substitution, yielding the desired product. The deactivating effect of the nitro group would simply make the reaction slower than the bromination of cyclopropoxybenzene alone.

Several reagents can be employed for the bromination of deactivated aromatic rings, each with varying conditions and efficiencies.

| Reagent/System | Conditions | Typical Yields | Reference |

|---|---|---|---|

| Br₂ / FeBr₃ | High Temperature (e.g., 140 °C) | Moderate | msu.edu |

| N-Bromosuccinimide / H₂SO₄ | 85-90 °C, 3 hours | ~70% | google.com |

| Dibromoisocyanuric acid / H₂SO₄ | 20 °C, 5 minutes | ~88% | google.com |

| NaBrO₃ / aq. H₂SO₄ | 40-100 °C | Good to Excellent | researchgate.net |

Nitration is a fundamental electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. chemistrysteps.comlibretexts.org The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com The regiochemical outcome depends entirely on the directing effects of the substituents already present on the ring.

Nitration of Bromobenzene: This reaction produces a mixture of ortho and para isomers. The synthesis of 4-bromo-1-nitrobenzene, a potential precursor, is achieved by nitrating bromobenzene and then separating the desired para isomer from the ortho byproduct. nih.gov

Nitration of Cyclopropoxybenzene: The cyclopropoxy group is activating, and its influence on electrophilic aromatic substitution is significant. Nitration of cyclopropylbenzene (B146485) derivatives shows a strong preference for para substitution. datapdf.com By analogy, nitrating cyclopropoxybenzene would be expected to yield primarily 4-cyclopropoxynitrobenzene, with a smaller amount of the ortho isomer.

Nitration of 4-Bromocyclopropoxybenzene: This is a highly strategic step. The cyclopropoxy group is a more powerful activating and directing group than the deactivating bromo group. Therefore, it will control the position of nitration, directing the incoming nitro group to the positions ortho to itself (positions 2 and 6). This leads directly to the desired this compound skeleton.

| Starting Material | Major Product(s) | Conditions | Comments |

|---|---|---|---|

| Bromobenzene | 4-Bromo-1-nitrobenzene, 2-Bromo-1-nitrobenzene | conc. HNO₃, conc. H₂SO₄, < 333 K | Isomers must be separated. nih.gov |

| Methylbenzene (Toluene) | 2-Nitromethylbenzene, 4-Nitromethylbenzene | conc. HNO₃, conc. H₂SO₄, 30 °C | Reaction is ~25 times faster than benzene. libretexts.org |

| Nitrobenzene | 1,3-Dinitrobenzene | Fuming HNO₃, conc. H₂SO₄, 100 °C | Requires harsher conditions due to deactivation. chemistrysteps.comlibretexts.org |

The introduction of the cyclopropoxy group via nucleophilic aromatic substitution (SNAr) is a powerful strategy, particularly when direct etherification is not feasible. byjus.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent loss of a leaving group restores aromaticity.

For this reaction to occur, two key conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂). chemistrysteps.com

There must be a good leaving group (e.g., F, Cl, Br) on the ring.

The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com In the context of synthesizing this compound, a suitable precursor would be 4-bromo-1-fluoro-2-nitrobenzene. The nitro group is ortho to the fluorine atom, strongly activating it for nucleophilic attack. The fluorine atom is a better leaving group than bromine in SNAr reactions because its high electronegativity makes the attached carbon more electrophilic. The reaction would involve treating this precursor with sodium cyclopropoxide.

| Substrate | Nucleophile | Key Features |

|---|---|---|

| 2,4-Dinitrochlorobenzene | Hydroxide | The two nitro groups (ortho and para to Cl) activate the ring for substitution. wikipedia.org |

| 4-Bromo-1-fluoro-2-nitrobenzene | Sodium Cyclopropoxide | The nitro group is ortho to the fluorine, making it an excellent site for SNAr. Fluorine is a better leaving group than bromine in this context. |

| Aryl Halides (unactivated) | Sodium Amide | Can proceed through a different, benzyne (B1209423) mechanism under harsh conditions. Does not require an activating group. chemistrysteps.com |

Nucleophilic Aromatic Substitution (SNAr) for Cyclopropoxy Introduction

Utilizing Halogen (e.g., Fluorine, Bromine) as a Leaving Group Activated by Nitro

The synthesis of aryl ethers, such as this compound, can be effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly favorable when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group, which is positioned ortho or para to a halogen leaving group. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution.

In the context of synthesizing the target molecule, a plausible precursor is a dihalogenated nitrobenzene, for instance, 4-bromo-1-fluoro-2-nitrobenzene or 1,4-dibromo-2-nitrobenzene (B110544). The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack. The bromine atom can also serve as a leaving group, although it is generally less reactive than fluorine in this context. The nitro group at the ortho position to the leaving group provides the necessary activation for the reaction to proceed.

The reaction of 1,4-dibromo-2-nitrobenzene with a nucleophile like piperidine (B6355638) suggests that the bromine atom ortho to the nitro group is more susceptible to substitution. This is because the nitro group can better stabilize the intermediate formed during the attack at the ortho position through resonance.

Alkoxide Formation from Cyclopropanol (B106826) for SNAr

The nucleophile in the SNAr reaction to form the cyclopropoxy ether is the cyclopropoxide anion. This is typically generated in situ by treating cyclopropanol with a suitable base. The choice of base is critical to ensure complete deprotonation of the relatively acidic hydroxyl group of cyclopropanol without promoting side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), or strong alkali metal hydroxides.

Once formed, the cyclopropoxide anion acts as a potent nucleophile, attacking the electron-deficient carbon atom bearing the halogen leaving group on the nitro-activated benzene ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Multi-step Synthetic Routes

Multi-step syntheses offer a versatile approach to constructing polysubstituted benzenes like this compound, where the order of substituent introduction is crucial for achieving the desired regiochemistry.

Sequential Halogenation, Nitration, and Etherification Strategies

A logical sequential approach to this compound would involve a carefully planned sequence of bromination, nitration, and etherification reactions. The directing effects of the substituents at each stage must be considered to ensure the correct placement of the incoming groups.

One possible synthetic pathway could commence with the bromination of a suitable precursor. For instance, starting with phenol (B47542), one could first introduce the bromine atom. Bromination of phenol typically yields a mixture of ortho and para isomers, with p-bromophenol being a major product. mit.edu Subsequent nitration of p-bromophenol would then be directed by both the hydroxyl and bromo substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. Nitration of p-bromophenol would be expected to yield 4-bromo-2-nitrophenol (B183274). chemicalbook.com The final step would be the etherification of the phenolic hydroxyl group with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, under Williamson ether synthesis conditions.

Alternatively, one could start with bromobenzene. Nitration of bromobenzene yields a mixture of ortho- and para-nitrobromobenzene. nih.gov The para isomer, 1-bromo-4-nitrobenzene, can be separated and then subjected to a second nitration. However, this is generally not a preferred route due to the deactivating nature of both the bromo and nitro groups, making the second nitration difficult. A more viable route would involve the synthesis of 1,4-dibromo-2-nitrobenzene. This can be achieved by nitrating 1,4-dibromobenzene. Subsequent selective reaction with cyclopropoxide would lead to the desired product.

The order of these steps is critical. For example, attempting to introduce the cyclopropoxy group first, followed by nitration and bromination, would likely lead to a different isomer distribution due to the directing effects of the cyclopropoxy group.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| p-Bromophenol | Nitric Acid, Dichloroethane, 55-75°C | 4-Bromo-2-nitrophenol | - |

| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄, 333 K | 1-Bromo-4-nitrobenzene | 70% |

| 1,4-Dibromobenzene | Nitrating agent | 1,4-Dibromo-2-nitrobenzene | - |

Convergent Synthesis Approaches

For the synthesis of this compound, a convergent approach could involve the synthesis of a cyclopropoxybenzene derivative and a separate bromo-nitro aromatic component, followed by their coupling. However, creating a C-C or C-O bond between two already substituted benzene rings can be challenging.

A more plausible convergent strategy would involve the preparation of two key intermediates that can be coupled to form the final product. For instance, one could synthesize a boronic acid derivative of a cyclopropoxybenzene and couple it with a suitable dihalo-nitrobenzene under Suzuki coupling conditions. While this would form a C-C bond rather than the target C-O bond, it illustrates the principle of a convergent approach.

A more direct convergent approach for the ether linkage would be to couple a pre-formed 4-bromo-2-nitrophenoxide with a cyclopropyl electrophile. This is mechanistically similar to the final step of the sequential synthesis described earlier but can be considered convergent if the 4-bromo-2-nitrophenol is prepared through an independent route and then coupled.

Catalytic Methods in Synthesis of Substituted Aryl Ethers

Modern organic synthesis increasingly relies on catalytic methods to form C-O bonds, offering milder reaction conditions and broader substrate scope compared to classical methods like the Williamson ether synthesis.

Transition-Metal-Catalyzed Etherification Reactions

Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool for the formation of aryl ethers. The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under milder conditions. lscollege.ac.insci-hub.seorganic-chemistry.org For the synthesis of this compound, an Ullmann-type coupling of 1,4-dibromo-2-nitrobenzene with cyclopropanol in the presence of a copper catalyst would be a viable approach. The electron-withdrawing nitro group on the aryl halide can facilitate this reaction. sci-hub.se

Palladium-catalyzed etherification reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. This methodology is known for its high functional group tolerance and can be applied to a wide range of substrates. A palladium-catalyzed coupling of 1,4-dibromo-2-nitrobenzene with cyclopropanol could potentially yield the desired product. The choice of ligand is crucial for the success of these reactions, as it influences the rate of both oxidative addition and reductive elimination steps in the catalytic cycle. organic-chemistry.org

| Catalyst System | Aryl Halide | Alcohol | Base | Solvent | Temperature | Yield |

| Copper(I) salt/ligand | 1,4-Dibromo-2-nitrobenzene | Cyclopropanol | K₂CO₃ | DMSO | 40-90°C | Good to Excellent |

| Palladium(0)/phosphine ligand | 1,4-Dibromo-2-nitrobenzene | Cyclopropanol | NaOtBu | Toluene | Room Temp - 100°C | Good to Excellent |

Green Chemistry Approaches to Ethers and Nitrobenzene Derivatives

The synthesis of complex organic molecules such as this compound traditionally involves methodologies that are often not aligned with the principles of green chemistry. These established routes can rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant environmental impact. In response, the field of green chemistry has spurred the development of more sustainable and eco-friendly alternatives for the synthesis of ethers and nitrobenzene derivatives. These approaches focus on waste reduction, the use of safer solvents and catalysts, and improved energy efficiency.

The formation of the ether linkage and the introduction of the nitro group are pivotal steps in the synthesis of this compound and its analogs. Greener alternatives to classical methods, such as the Williamson ether synthesis and traditional nitration using mixed acids, are actively being researched and implemented.

For the synthesis of nitroaromatic compounds, traditional methods often employ a corrosive mixture of nitric and sulfuric acids, which generates significant hazardous waste. nih.govfrontiersin.org Green chemistry seeks to replace these harsh conditions with more benign alternatives. One promising approach is the use of solid-supported reagents, which can simplify purification processes and often be recycled. sibran.ru Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.net The use of alternative nitrating agents and catalyst systems that operate under milder conditions is another key area of development. tandfonline.com

In the realm of ether synthesis, particularly for aromatic ethers, green methodologies aim to replace hazardous solvents and reagents. The Williamson ether synthesis, a common method, often utilizes polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are known for their toxicity. unimi.it Research into greener solvents has identified alternatives such as polyethylene (B3416737) glycol (PEG) and Cyrene™, a bio-based solvent, which can offer improved environmental profiles. unimi.itnih.gov Furthermore, the development of catalytic methods for etherification, for instance, using iron catalysts, presents a more atom-economical and environmentally benign pathway, often with water as the only byproduct. nih.govacs.org

Recent advancements have also focused on performing reactions in aqueous media, which is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.govrsc.orgrsc.org The challenge of low solubility of organic substrates in water is being addressed through the use of additives like surfactants or sustainable polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC). rsc.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of nitrobenzene derivatives and aromatic ethers, which are key structural components of this compound.

| Reaction Type | Traditional Method | Green Alternative | Key Advantages | References |

| Aromatic Nitration | Mixed acid (HNO₃/H₂SO₄) | Solid-supported reagents (e.g., Claycop) | Reduced corrosive waste, easier product isolation, catalyst recyclability. | sibran.ruorganic-chemistry.org |

| Microwave irradiation | Reduced reaction times, lower energy consumption, often higher yields. | nih.govresearchgate.net | ||

| Catalytic systems (e.g., zeolites, metal nitrates) | Increased selectivity, milder reaction conditions. | researchgate.nettandfonline.com | ||

| Aromatic Ether Synthesis (SNAr) | Use of polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., PEG, Cyrene™, propylene (B89431) carbonate) | Reduced toxicity, improved biodegradability, easier workup. | unimi.itnih.govacs.org |

| Catalyst-free reactions in water | Elimination of organic solvents, inherent safety. | nih.govrsc.org | ||

| Iron-catalyzed dehydrative etherification | High atom economy (water as the only byproduct), use of an inexpensive and benign metal catalyst. | nih.govacs.org | ||

| Use of polymeric additives (e.g., HPMC) in water | Enables reactions with water-insoluble substrates under mild conditions. | rsc.org |

These innovative methodologies underscore the chemical community's commitment to developing more sustainable synthetic routes. While direct green synthesis protocols for this compound are not yet extensively documented in the literature, the principles and specific examples for the synthesis of its core functionalities—nitroaromatics and aryl ethers—provide a clear roadmap for future environmentally conscious manufacturing of this and related compounds.

Reactivity and Transformation of 4 Bromo 1 Cyclopropoxy 2 Nitrobenzene

Reactions Involving the Bromine Substituent

The carbon-bromine bond in 4-Bromo-1-cyclopropoxy-2-nitrobenzene is the most labile site for synthetic modification. The electron-deficient nature of the aromatic ring, induced by the adjacent nitro group, makes this position a prime target for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of complex molecular architectures. For this compound, these reactions provide an efficient pathway to replace the bromine atom with a wide range of carbon-based fragments, including aryl, vinyl, and alkyl groups. The presence of the ortho-nitro group generally enhances the reactivity of the aryl bromide towards the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.orgmdpi.com For this compound, this reaction allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and material science. The reaction typically involves a palladium catalyst, a base, and a suitable solvent.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electron-withdrawing nitro group on the this compound substrate facilitates the initial oxidative addition step, often allowing the reaction to proceed under milder conditions than for electron-rich aryl bromides. researchgate.net

While specific examples for this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar substrates like 1-bromo-4-nitrobenzene. Studies on this related compound show high yields in Suzuki couplings with various phenylboronic acids. researchgate.netresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/Polymer-supported catalyst | K₃PO₄ | Toluene/Water | 91% | researchgate.net |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-NHC on Graphene Oxide | K₂CO₃ | Ethanol/Water | High | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

The Stille coupling reaction is another powerful palladium-catalyzed process for forming C-C bonds, involving the reaction of an organic halide with an organostannane (organotin) reagent. researchgate.net A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups, making them suitable for complex molecule synthesis. mdpi.com

Similar to the Suzuki coupling, the reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The reactivity of this compound in Stille couplings is expected to be high due to the electron-deficient nature of the aromatic ring. Research on the Stille coupling of 1-bromo-4-nitrobenzene has shown excellent yields, confirming the suitability of nitro-substituted aryl bromides as substrates for this transformation. organic-chemistry.org

Despite the high toxicity of organotin compounds, which is a significant drawback, the Stille reaction remains a valuable tool. researchgate.net The reaction conditions are generally mild, and advancements in catalyst design have expanded its scope to include a wide range of coupling partners. mdpi.com

Table 2: Representative Conditions for Stille Coupling of Related Aryl Bromides

| Aryl Halide | Organostannane | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | (Diazocinyl)stannane | Pd(OAc)₂/XPhos | Dioxane | 89% | organic-chemistry.org |

| Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ | THF | Varies | researchgate.net |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed method for the C-C coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of organic synthesis for creating substituted olefins, which are valuable intermediates. The presence of an electron-withdrawing group, such as the nitro group in this compound, generally accelerates the reaction. researchgate.netmdpi.com

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.org The reaction typically exhibits high trans selectivity. organic-chemistry.org

Studies on the Heck reaction of 1-bromo-4-nitrobenzene with styrene have demonstrated excellent conversion rates, often exceeding 99%, using various palladium catalysts and bases. researchgate.net This indicates that this compound would be a highly suitable substrate for Heck alkenylation reactions.

Table 3: Representative Conditions for Heck Reaction of Related Aryl Bromides

| Aryl Bromide | Alkenes | Catalyst | Base | Solvent | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Styrene | Pd(II)-hydrazone complex | Na₂CO₃ | DMA | 99.87% Conv. | researchgate.net |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂/NHC Ligand | K₂CO₃ | Water/DMF | Good Yields | mdpi.com |

| Various Aryl Bromides | Cyclopent-2-en-1-one | Pd(OAc)₂ | KF | DMF | Good Yields | researchgate.net |

Cross-electrophile coupling (XEC) is an emerging class of reactions that couple two different electrophiles, typically an aryl halide and an alkyl halide, using a transition-metal catalyst (often nickel or iron) and a stoichiometric reductant. nih.govrsc.org This strategy avoids the need for pre-formed, often sensitive, organometallic nucleophiles.

In a typical nickel-catalyzed XEC, the aryl bromide first undergoes oxidative addition to a low-valent nickel center. The alkyl halide is activated by a separate mechanism, and the two fragments are then coupled through reductive elimination. The reaction tolerates a wide range of functional groups. nih.govrsc.org While specific applications involving this compound are not widely reported, the methodology has been successfully applied to a broad scope of aryl bromides, including those with electron-withdrawing groups. rsc.org This suggests that this compound could be a viable substrate for forming C(sp²)-C(sp³) bonds via XEC, providing a direct route to alkylated aromatic compounds.

Table 4: General Conditions for Ni-Catalyzed Cross-Electrophile Coupling

| Aryl Bromide Type | Alkyl Halide Type | Catalyst/Ligand | Reductant | Solvent | Reference |

|---|---|---|---|---|---|

| Electron-deficient/neutral | Primary Alkyl Bromide | NiBr₂/Spiro-bidentate-pyox | Manganese (Mn) | NMP | nih.govrsc.org |

| General Aryl Bromides | Cyclic Secondary Alkyl Bromides | NiBr₂/Spiro-bidentate-pyox | Manganese (Mn) | DMA | rsc.org |

Nucleophilic Displacement of Bromine (Beyond Ether Formation)

The bromine atom on the this compound ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the ortho position. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. nih.govmdpi.com

This reactivity allows for the displacement of the bromide ion by a variety of nucleophiles, particularly amines, to form C-N bonds. clockss.orgnih.gov The reaction of activated aryl halides with primary or secondary amines is a common method for synthesizing substituted anilines. The reaction is typically carried out in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HBr generated. The kinetics of such reactions have been studied extensively, confirming that the addition of the nucleophile is usually the rate-determining step. mdpi.comnih.gov Given the electronic setup of this compound, it is expected to react readily with various amine nucleophiles to yield the corresponding N-substituted 4-cyclopropoxy-2-nitroanilines.

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithiums)

The formation of organometallic reagents from aryl halides is a cornerstone of carbon-carbon bond formation in organic synthesis. However, the presence of a nitro group on the aromatic ring of this compound presents a significant challenge for the direct formation of traditional Grignard or organolithium reagents.

Challenges and Incompatibility:

Standard methods for preparing Grignard reagents (reaction with magnesium metal) and organolithium reagents (reaction with lithium metal or lithium-halogen exchange with alkyllithiums) are generally incompatible with nitroarenes. stackexchange.comresearchgate.net Organometallic reagents are potent nucleophiles and strong bases, which leads to preferential reaction with the highly electrophilic nitro group rather than the desired halogen-metal exchange at the carbon-bromine bond. stackexchange.comrsc.org The interaction often involves addition to one of the oxygen atoms of the nitro group, leading to complex side reactions. stackexchange.com

Potential Synthetic Routes:

Despite these challenges, specialized techniques have been developed to generate organometallics in the presence of a nitro group, suggesting hypothetical pathways for this compound.

Low-Temperature Halogen-Magnesium Exchange: While direct reaction with magnesium metal is unlikely to succeed, nitroaryl Grignard reagents can be prepared from more reactive aryl iodides via a halogen-magnesium exchange reaction. For instance, treating a nitro-substituted aryl iodide with a Grignard reagent like phenylmagnesium chloride (PhMgCl) at very low temperatures (below -40 °C) can furnish the desired nitro-containing magnesium organometallic. nih.gov This suggests a two-step potential route for the target molecule: conversion of the bromide to the more reactive iodide, followed by a low-temperature iodine-magnesium exchange.

Low-Temperature Lithium-Halogen Exchange: Lithium-halogen exchange is an exceptionally fast reaction, and at cryogenic temperatures (e.g., -100 °C), it can sometimes be performed with greater chemoselectivity than at higher temperatures. tcnj.edu The rate of exchange is significantly faster for bromides and iodides than for chlorides. wikipedia.org It is plausible that treating this compound with a strong alkyllithium reagent, such as tert-butyllithium, at temperatures around -100 °C could favor the lithium-bromine exchange over the attack on the nitro group, thereby generating the corresponding aryllithium species. tcnj.edu This reactive intermediate would then need to be trapped in situ with a suitable electrophile at that low temperature.

| Reagent Type | Standard Method Feasibility | Potential Specialized Method | Key Conditions | Rationale / Reference |

|---|---|---|---|---|

| Grignard Reagent | No (Reacts with nitro group) | Iodine-Magnesium Exchange | Conversion to aryl iodide; PhMgCl, < -40 °C | Avoids direct reaction with Mg metal; exchange is faster at low temp. nih.gov |

| Organolithium | No (Reacts with nitro group) | Lithium-Halogen Exchange | t-BuLi, ~ -100 °C | Exchange kinetics can outcompete side reactions at cryogenic temperatures. tcnj.edu |

Reactions Involving the Nitro Group

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily serving as a precursor to the amino group but also enabling other transformations.

The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation. Several methods are available that exhibit high chemoselectivity, preserving both the carbon-bromine bond and the cyclopropyl (B3062369) ether linkage.

Reduction with Metals in Acidic Media: The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and reliable method for nitro group reduction. vedantu.comcommonorganicchemistry.com This method is particularly mild and known to tolerate a wide array of other functional groups, including halides and ethers. commonorganicchemistry.comorganic-chemistry.org Similarly, tin(II) chloride (SnCl₂) in a protic solvent is another effective reagent for this selective transformation. researchgate.net

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst. While palladium on carbon (Pd/C) is a common choice, it carries the risk of hydrodebromination (cleavage of the C-Br bond). commonorganicchemistry.com A more suitable catalyst for substrates containing aryl bromides is Raney Nickel, which is less prone to inducing dehalogenation. commonorganicchemistry.com Recent developments have also introduced novel iron-based catalysts, such as Fe/Fe₂O₃ encapsulated in N-doped porous carbon, which show exceptionally high activity and selectivity for the hydrogenation of bromonitrobenzenes without affecting the bromine substituent. researchgate.net

| Reagent/System | Product | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| Fe / HCl or NH₄Cl | Amine | High chemoselectivity, tolerates halides and ethers, cost-effective. | Requires stoichiometric metal, acidic workup. | vedantu.comcommonorganicchemistry.com |

| SnCl₂ / HCl | Amine | Mild conditions, good functional group tolerance. | Stoichiometric tin salts produced as waste. | researchgate.net |

| H₂, Raney Nickel | Amine | Catalytic, clean reaction. Preserves C-Br bond better than Pd/C. | Requires handling of H₂ gas and pyrophoric catalyst. | commonorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine | Stops reduction at the hydroxylamine stage. | Requires careful control of reaction conditions. | nowgonggirlscollege.co.in |

| LiAlH₄ | Azoxy/Azo Compound | Strong reducing agent. | Not suitable for reduction to amine in aromatic systems; forms azo compounds. | commonorganicchemistry.com |

Reduction to intermediate oxidation states is also possible. The use of zinc dust in a neutral buffered solution, such as aqueous ammonium chloride, can selectively reduce the nitro group to the corresponding N-arylhydroxylamine. nowgonggirlscollege.co.in Conversely, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for preparing anilines from nitroaromatics, as they tend to yield dimeric products such as azoxy and azo compounds. commonorganicchemistry.com

Beyond reduction, the strong electron-withdrawing nature of the nitro group facilitates other reactions. For example, it can serve as a latent amino group in palladium-catalyzed C-N cross-coupling reactions, reacting with aryl halides in a reductive environment to form diarylamines. nsf.gov Furthermore, the nitro group can react directly with certain organometallics; a notable example is the Bartoli indole synthesis, which commences with the addition of a vinyl Grignard reagent to an aromatic nitro compound. stackexchange.com

Reactions Involving the Cyclopropoxy Moiety

The cyclopropoxy group consists of a strained three-membered ring attached to the aromatic system via an ether linkage. Its reactivity is characterized by reactions that either cleave the ether C-O bond or open the strained cyclopropane ring.

The cleavage of aryl ethers typically requires harsh conditions, such as strong acids (e.g., HBr) or potent Lewis acids (e.g., BBr₃). In the case of a cyclopropoxy group, the mechanism of acid-catalyzed cleavage is facilitated by the unique stability of the resulting cyclopropylmethyl carbocation. tandfonline.com Upon protonation of the ether oxygen, cleavage of the C-O bond would generate a phenol (B47542) and a cyclopropylmethyl carbocation. This carbocation is remarkably stabilized through hyperconjugation, where the strained C-C bonds of the cyclopropane ring overlap with the empty p-orbital of the carbocationic center. quora.com This inherent stability suggests that the cyclopropyl ether could be cleaved under acidic conditions that might leave other alkyl ethers intact.

The high ring strain of cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, allowing it to behave similarly to an alkene in some respects. nih.govresearchgate.net These transformations can be initiated by electrophiles, radicals, or transition metals. beilstein-journals.org For this compound, such reactions would likely require conditions that overcome the stability imparted by the ether linkage.

Under radical conditions, a hydrogen atom could be abstracted from the cyclopropane ring, leading to a cyclopropyl radical. This radical could subsequently undergo ring-opening to form a more stable, linear alkyl radical. In the presence of strong electrophiles or Lewis acids, coordination to the ether oxygen could weaken the ring's C-C bonds, promoting a ring-opening event. wikipedia.org For instance, arylcyclopropyl ketones are known to undergo reductive ring cleavage with zinc, forming 4-arylbutyrophenones, demonstrating the feasibility of opening the ring in related systems. rsc.org The strong electron-withdrawing effect of the nitro group on the attached aromatic ring would also influence the electronic nature and subsequent reactivity of the cyclopropoxy moiety. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on this compound are determined by the cumulative effects of the existing substituents.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects. rsc.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. stackexchange.com It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). organicchemistrytutor.com

Bromo Group (-Br): Halogens like bromine are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho, para-directors because their lone pairs of electrons can be donated to the ring through a resonance effect (+M), stabilizing the arenium ion intermediate when the electrophile attacks the ortho or para positions. libretexts.org

Cyclopropoxy Group (-O-c-C₃H₅): The cyclopropoxy group, like other alkoxy groups, is an activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+M), which outweighs its inductive electron withdrawal (-I). This makes the ring more electron-rich and thus more reactive towards electrophiles. It is a strong ortho, para-director.

Position C3: Meta to the nitro group, ortho to the cyclopropoxy group, and meta to the bromo group.

Position C5: Meta to the nitro group, para to the cyclopropoxy group, and ortho to the bromo group.

Position C6: Ortho to the nitro group and ortho to the cyclopropoxy group.

The powerful activating and ortho, para-directing effect of the cyclopropoxy group is expected to dominate the directing effects of the other two substituents. Therefore, electrophilic attack will be primarily directed to the positions ortho and para to the cyclopropoxy group. The para position (C5) is already occupied by the bromo group. The two ortho positions are C2 (occupied by the nitro group) and C6. Attack at C6 is sterically hindered by the adjacent cyclopropoxy group. Attack at C3 is ortho to the activating cyclopropoxy group and meta to the deactivating nitro group, making it a plausible site. Attack at C5 is ortho to the bromo group and para to the strongly activating cyclopropoxy group, but this position is already substituted.

Considering the combined effects, the most likely position for electrophilic attack would be C5 if it were unsubstituted. Since it is blocked, the next most favorable positions are C3 and C6, directed by the cyclopropoxy group. However, the strong deactivation by the nitro group significantly reduces the reactivity of the entire ring.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NO₂ | -I, -M | Strongly Deactivating | Meta |

| -Br | -I, +M | Weakly Deactivating | Ortho, Para |

| -O-c-C₃H₅ | -I, +M | Strongly Activating | Ortho, Para |

The presence of the potent deactivating nitro group on the aromatic ring of this compound imposes significant limitations on electrophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro group substantially reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophiles than benzene itself. stackexchange.com

Consequently, forcing an EAS reaction to occur on this substrate would likely require harsh reaction conditions, such as high temperatures and the use of strong electrophiles and catalysts. rsc.org Even under such conditions, the yields may be low, and the reaction may be prone to side reactions.

Certain EAS reactions, like Friedel-Crafts alkylation and acylation, are particularly sensitive to deactivating groups and are generally unsuccessful on strongly deactivated rings such as those bearing a nitro group. The Lewis acid catalyst required for these reactions can also coordinate with the nitro group, further deactivating the ring.

Radical Reactions and Photochemistry of Nitroarenes

The nitro group in this compound also imparts a rich and complex reactivity in the realms of radical chemistry and photochemistry.

Nitroaromatic compounds are known to undergo a variety of photochemical reactions upon absorption of UV light. nih.gov The excited state of a nitroarene can exhibit biradical character, with one of the oxygen atoms of the nitro group being able to abstract a hydrogen atom from a suitable donor. tandfonline.comtandfonline.com This can initiate a cascade of radical reactions.

For this compound, irradiation in the presence of a hydrogen-donating solvent (like isopropanol) or other hydrogen donors could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.

Furthermore, photoexcited nitroarenes can participate in nucleophilic aromatic photosubstitution reactions. acs.org In these reactions, a nucleophile can replace one of the other substituents on the ring, often with a regioselectivity that is different from the thermal (ground-state) reaction. For instance, irradiation of a substituted nitrobenzene (B124822) in the presence of a nucleophile like hydroxide or cyanide can lead to the displacement of a halide or other leaving group. acs.org

| Reaction Type | Description | Potential Outcome for this compound |

| Photoreduction | The excited nitro group abstracts hydrogen atoms from a donor, leading to its reduction. | Formation of 4-bromo-1-cyclopropoxy-2-nitrosobenzene or further reduction products. |

| Nucleophilic Aromatic Photosubstitution | A nucleophile displaces a substituent on the ring upon photoexcitation. | Displacement of the bromo or nitro group by a nucleophile, depending on reaction conditions. |

| Photo-Fries Rearrangement-like reactions | Intramolecular rearrangement upon irradiation. | While less common for nitro groups themselves, the overall excited molecule could undergo complex rearrangements. tandfonline.com |

Photoexcited nitroarenes can act as powerful oxidants. They are capable of oxidizing a variety of organic substrates, including those with carbon-heteroatom bonds. The mechanism often involves a hydrogen atom transfer (HAT) from the substrate to the excited nitroarene.

For instance, alcohols can be oxidized to aldehydes or ketones, and amines can be oxidized to imines in the presence of a photoactivated nitroarene. This process is initiated by the abstraction of a hydrogen atom from the carbon bearing the heteroatom. In the case of this compound, it could potentially be used as a photocatalyst to facilitate such oxidative transformations. The nitroarene itself is reduced in the process. This type of reactivity expands the synthetic utility of nitroaromatic compounds beyond their traditional roles.

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are necessary to piece together the complete molecular puzzle.

Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, either through chemical bonds or through space.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling). For 4-Bromo-1-cyclopropoxy-2-nitrobenzene, a COSY spectrum would be expected to show correlations between the vicinal aromatic protons and among the non-equivalent protons of the cyclopropyl (B3062369) group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting molecular fragments that are not directly bonded through protons. For instance, HMBC would show correlations from the cyclopropoxy protons to the aromatic carbon C1, and from the aromatic protons to neighboring quaternary and protonated carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining stereochemistry and conformation. In this molecule, it would reveal spatial proximities between the protons of the cyclopropoxy group and the proton at the C3 position of the benzene ring, helping to define the preferred orientation of the cyclopropoxy substituent relative to the plane of the aromatic ring.

The following table summarizes the key hypothetical 2D NMR correlations expected for this compound.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H3 | H5 | C3 | C1, C2, C4, C5 | H-cyclopropyl (methine), H5 |

| H5 | H3, H6 | C5 | C1, C3, C4 | H3, H6 |

| H6 | H5 | C6 | C1, C2, C4 | H5, H-cyclopropyl (methylene) |

| H-cyclopropyl (methine) | H-cyclopropyl (methylene) | C-cyclopropyl (methine) | C1, C-cyclopropyl (methylene) | H3, H-cyclopropyl (methylene) |

| H-cyclopropyl (methylene) | H-cyclopropyl (methine) | C-cyclopropyl (methylene) | C1, C-cyclopropyl (methine) | H6, H-cyclopropyl (methine) |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a component in a mixture without the need for a specific analyte standard. nih.govacanthusresearch.com The technique relies on the principle that the integrated signal area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

To determine the purity of a this compound sample, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard (e.g., maleic acid) in an NMR solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration, such as a long relaxation delay. nih.gov The purity of the analyte can be calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

A hypothetical qNMR purity determination is shown below:

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Mass (m) | 20.50 mg | 10.15 mg |

| Molecular Weight (MW) | 258.07 g/mol | 116.07 g/mol |

| Number of Protons (N) | 1 (e.g., signal for H6) | 2 (vinyl protons) |

| Integral (I) | 1.00 | 1.25 |

| Purity (P) | To be determined | 99.9% |

| Calculated Purity | 98.2% |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, with a molecular formula of C₉H₈BrNO₃, HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

Furthermore, the presence of a bromine atom provides a distinctive isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic M+2 peak in the mass spectrum that is nearly equal in intensity to the molecular ion peak (M), providing definitive evidence for the presence of a single bromine atom in the molecule. semanticscholar.org

The table below shows the calculated exact masses for the two major isotopologues of the compound.

| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₉H₈⁷⁹BrNO₃ | 256.9742 | 100.0 |

| C₉H₈⁸¹BrNO₃ | 258.9721 | 97.3 |

An HRMS analysis would be expected to report a mass that matches one of these values to within a few parts per million (ppm), confirming the molecular formula C₉H₈BrNO₃.

X-ray Crystallography for Solid-State Structure Determination

While no public crystal structure is available for this compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related structures, such as 4-Bromo-1-nitrobenzene, provides insight into the likely structural features.

X-ray diffraction studies on a suitable single crystal of this compound would reveal key conformational details. It would be expected that the benzene ring is essentially planar. hackaday.comdocbrown.info A key parameter would be the dihedral angle between the plane of the nitro group and the plane of the benzene ring. In nitrobenzene (B124822) derivatives, this angle is sensitive to the steric hindrance of adjacent (ortho) substituents. The bulky cyclopropoxy group at the C1 position would likely cause the nitro group at C2 to twist out of the plane of the benzene ring to minimize steric repulsion.

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. ias.ac.in For this compound, several types of interactions would be anticipated:

π-π Stacking: The electron-deficient nitro-substituted benzene rings could stack in a parallel-displaced or antiparallel fashion to maximize favorable electrostatic and dispersion interactions. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro group on an adjacent molecule (Br···O interactions).

Weak Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the aromatic or cyclopropyl C-H groups and the oxygen atoms of the nitro group would likely play a role in stabilizing the crystal packing.

Other Interactions: The electron-rich center of the nitro group's nitrogen atom can participate in so-called π-hole interactions with electron-rich regions of neighboring molecules. nih.gov

Analysis of the crystal structure would quantify the distances and angles of these interactions, providing a complete picture of the supramolecular assembly in the solid state.

Computational and Theoretical Chemistry of 4 Bromo 1 Cyclopropoxy 2 Nitrobenzene

Electronic Structure Analysis

Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of a molecule's reactivity.

Reaction Mechanism Studies through Computational ModelingFor known reactions involving a compound, computational modeling can elucidate the step-by-step mechanism.

Reaction Pathway Elucidation and Energy ProfilesBy mapping the energy changes as reactants are converted to products, a reaction energy profile can be constructed. This profile helps to identify intermediates and determine the overall feasibility and rate of a reaction.

While the computational and theoretical chemistry of 4-Bromo-1-cyclopropoxy-2-nitrobenzene remains unexplored in published literature, the methodologies described above represent the standard approach for such investigations. Future computational studies on this specific compound would be necessary to generate the data required for a detailed analysis of its electronic and reactive properties.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Pharmaceutical and Agrochemical Synthesis

The quest for novel therapeutic agents and more effective crop protection solutions frequently relies on the availability of versatile chemical building blocks. Bromo-nitroaromatic compounds are well-established precursors in these industries, and 4-Bromo-1-cyclopropoxy-2-nitrobenzene is positioned to be a valuable addition to this synthetic toolbox.

Precursors to Biologically Active Compounds

The synthesis of biologically active molecules often involves the strategic modification of a core scaffold. The bromine and nitro groups on this compound can be selectively transformed to introduce a variety of functional groups. For instance, the nitro group can be reduced to an amine, a common functional group in many pharmaceutical drugs, which can then be further derivatized. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Synthesis of Heterocyclic Systems Incorporating the Aryl Ether Moiety

Heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. The structure of this compound is well-suited for the construction of various heterocyclic ring systems. The presence of the ortho-nitro group to the cyclopropoxy ether linkage allows for intramolecular cyclization reactions upon reduction of the nitro group to an amine. This can lead to the formation of benzoxazines and other related heterocyclic structures. Furthermore, the bromine atom can serve as a starting point for the construction of fused ring systems through reactions like the Heck or Sonogashira coupling, followed by cyclization.

Intermediates in Specialty Chemical Production

Beyond the life sciences, this compound holds potential as an intermediate in the production of a range of specialty chemicals, including those used in coloration and advanced materials.

Dyes and Pigments

The chromophoric properties of many organic dyes and pigments are derived from extended conjugated systems. The aromatic ring of this compound can be elaborated through coupling reactions at the bromine position to create larger, more complex aromatic structures. The nitro group, a known auxochrome, can also be modified to fine-tune the coloristic properties of the resulting molecules. While specific examples for this compound are not yet prevalent in the literature, the general utility of bromo-nitro aromatics in dye synthesis is well-documented.

Advanced Materials and Polymers with Tailored Properties

The development of new materials with specific thermal, optical, or electronic properties is a rapidly advancing field. The reactive handles on this compound make it a candidate for incorporation into polymers and other advanced materials. For example, the bromine atom allows for its integration into polymer chains via cross-coupling polymerization reactions. The polar nitro group can influence the material's properties, such as its solubility and thermal stability. The rigid aromatic core can contribute to the formation of materials with high thermal resistance.

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound also makes it an interesting substrate for the development of new synthetic methods. Organic chemists are constantly seeking to discover new reactions and improve existing ones. The reactivity of the C-Br bond in various coupling reactions, the potential for nucleophilic aromatic substitution of the cyclopropoxy or nitro group under specific conditions, and the reactivity of the nitro group itself provide a rich platform for methodological exploration. Investigating the regioselectivity and stereoselectivity of reactions involving this molecule could lead to the discovery of new and valuable synthetic transformations.

Substrate in Catalytic Reaction Development

There is no available public research detailing the use of this compound as a substrate in the development of new catalytic reactions. While numerous studies document the successful application of related compounds, such as 4-bromo-1-nitrobenzene, in various palladium-catalyzed cross-coupling reactions, specific data on reaction conditions, catalyst systems, and yields for the title compound are not present in the accessible scientific literature. Consequently, no data tables of research findings can be compiled.

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-1-cyclopropoxy-2-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of benzene derivatives. A common approach is:

Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the para position relative to the nitro group.

Cyclopropoxy Introduction : Nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., Cl) with cyclopropoxide (cyclopropanol/K₂CO₃ in DMF at 80°C).

Critical Factors :

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropoxy proton splitting at δ 0.5–1.5 ppm).

- X-ray Crystallography : Resolve bond lengths/angles (SHELX software or WinGX for refinement).

- Mass Spectrometry : Verify molecular ion [M+H]⁺ and isotopic bromine pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

Note : Discrepancies in melting points vs. literature may indicate impurities; recrystallize from ethanol/water .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in electrophilic substitutions of this compound?

Methodological Answer: The nitro group is strongly electron-withdrawing, directing electrophiles to the meta position. However, steric strain from the cyclopropoxy group can alter regioselectivity:

- Competing Effects :

- Electronic : Nitro group dominates in planar intermediates (e.g., nitration).

- Steric : Cyclopropoxy hinders access to meta in bulky electrophiles (e.g., sulfonation).

Experimental Design :

- Use DFT calculations (Gaussian/PySCF) to model transition states.

- Compare experimental vs. theoretical substituent effects using Hammett σ constants .

Q. How can researchers resolve contradictions in thermal stability data for this compound?

Methodological Answer: Reported decomposition temperatures (Td) vary due to:

- Analytical Methods :

- DSC/TGA : High heating rates may overestimate Td.

- Isothermal Studies : Conduct at 100–150°C to monitor gradual degradation.

- Sample Purity : Trace solvents (e.g., DMF residues) lower Td. Validate via GC-MS .

Resolution Protocol :

Replicate experiments under inert atmosphere (N₂/Ar).

Cross-validate with independent labs using standardized protocols .

Experimental Design & Data Analysis

Q. How to optimize catalytic systems for Suzuki-Miyaura coupling of this compound?

Methodological Answer: Key variables:

- Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf) (higher activity for electron-deficient aryl bromides).

- Base : K₂CO₃ (polar solvents) or Cs₂CO₃ (nonpolar solvents).

- Solvent : Dioxane (high boiling point) vs. THF (accelerates ligand exchange).

Design of Experiments (DoE) : - Use a fractional factorial design to test interactions between variables.

- Monitor conversion via HPLC .

Q. What statistical approaches address variability in bioactivity assays involving this compound?

Methodological Answer:

- ANOVA : Identify batch-to-batch variability (e.g., purity, solvent residues).

- Bootstrapping : Assess confidence intervals for IC₅₀ values in enzyme inhibition studies.

- Multivariate Regression : Correlate substituent effects (Hammett σ, π parameters) with activity .

Contradiction Analysis Framework

For conflicting data (e.g., reaction yields, stability):

Variable Isolation : Test individual factors (solvent, catalyst loading).

Peer Validation : Collaborate to exclude lab-specific artifacts.

Meta-Analysis : Aggregate published data to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.